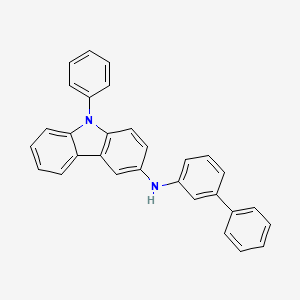
N-(3-Biphenylyl)-9-phenylcarbazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Biphenylyl)-9-phenylcarbazol-3-amine is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Biphenylyl)-9-phenylcarbazol-3-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction is usually carried out in an aqueous or alcoholic solvent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient production of the compound with high purity and yield. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-Biphenylyl)-9-phenylcarbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated derivatives and organometallic reagents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(3-Biphenylyl)-9-phenylcarbazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Mechanism of Action
The mechanism of action of N-(3-Biphenylyl)-9-phenylcarbazol-3-amine involves its interaction with specific molecular targets. In the context of cancer treatment, the compound acts as an inhibitor of the PD-1/PD-L1 pathway, which plays a crucial role in immune checkpoint regulation. By blocking this pathway, the compound enhances the immune system’s ability to target and destroy cancer cells .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler biphenyl derivative with two benzene rings connected by a single bond.
Carbazole: A tricyclic aromatic compound with a nitrogen atom in the central ring.
Phenylcarbazole: A compound similar to N-(3-Biphenylyl)-9-phenylcarbazol-3-amine but with different substituents on the carbazole ring.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in electronic devices and as a potential therapeutic agent .
Properties
Molecular Formula |
C30H22N2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
9-phenyl-N-(3-phenylphenyl)carbazol-3-amine |
InChI |
InChI=1S/C30H22N2/c1-3-10-22(11-4-1)23-12-9-13-24(20-23)31-25-18-19-30-28(21-25)27-16-7-8-17-29(27)32(30)26-14-5-2-6-15-26/h1-21,31H |
InChI Key |
KEPXNYPMYRMHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


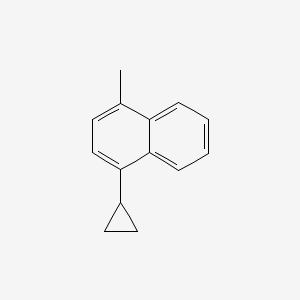

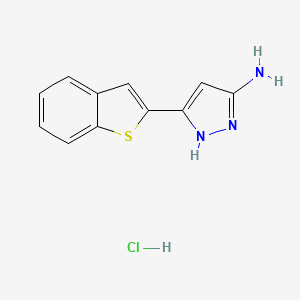


![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)
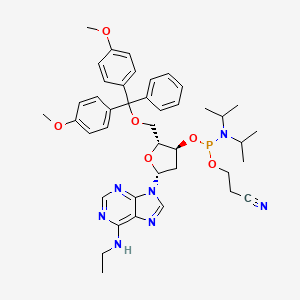
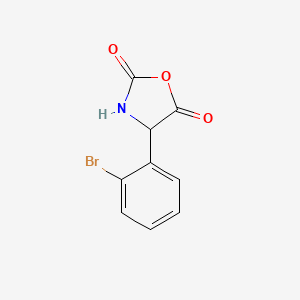
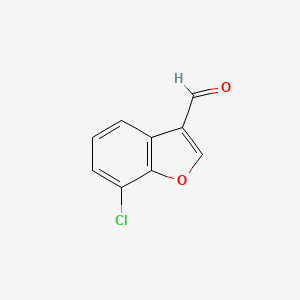
![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)
![Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)

![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)
